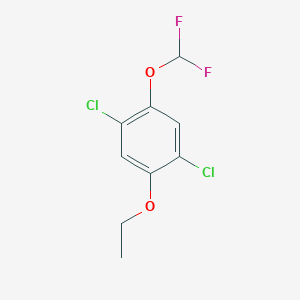

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene

説明

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . It belongs to the class of benzene derivatives and is characterized by the presence of chloro, difluoromethoxy, and ethoxy groups attached to the benzene ring .

特性

分子式 |

C9H8Cl2F2O2 |

|---|---|

分子量 |

257.06 g/mol |

IUPAC名 |

1,4-dichloro-2-(difluoromethoxy)-5-ethoxybenzene |

InChI |

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-3-6(11)8(4-5(7)10)15-9(12)13/h3-4,9H,2H2,1H3 |

InChIキー |

PWGREOZNJSBGPI-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=C(C=C1Cl)OC(F)F)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine atoms to the benzene ring.

Fluorination: Substitution of hydrogen atoms with fluorine atoms.

Etherification: Introduction of ethoxy and difluoromethoxy groups through nucleophilic substitution reactions.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

化学反応の分析

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chloro groups can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Nucleophilic Substitution: The ethoxy and difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects . The specific pathways involved depend on the context of its application and the nature of the molecular targets .

類似化合物との比較

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene can be compared with other similar compounds such as:

1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene: Differing by the presence of a fluorine atom instead of an ethoxy group.

1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene: Differing by the presence of a fluoromethoxy group instead of an ethoxy group.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications .

生物活性

1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene is an organic compound notable for its complex molecular structure and potential biological activity. This compound, characterized by a molecular formula of C${12}$H${10}$Cl${2}$F${2}$O, weighs approximately 257.06 g/mol. Its unique arrangement includes a benzene ring with two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy substituent. The biological implications of this compound are significant, particularly in medicinal chemistry and drug discovery.

Research indicates that 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene exhibits electrophilic properties , allowing it to form covalent bonds with nucleophilic sites on various biomolecules such as enzymes and receptors. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, which are critical for understanding its pharmacological potential.

Antimicrobial Activity

Studies have shown that 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene can modulate the activity of specific molecular targets. For instance, its interactions may result in significant antibacterial effects against gram-positive bacteria and mycobacterial strains. It has been compared to clinically used antibiotics like ampicillin and rifampicin, demonstrating comparable or superior efficacy in certain assays .

Cytotoxicity

The cytotoxic effects of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene have been evaluated in various cell lines. In experiments involving human cell cultures, the compound was assessed for its impact on cell viability at concentrations typically used in pharmacological studies (e.g., 10 μM). The results indicated that while some derivatives exhibited cytotoxicity, others maintained non-cytotoxic profiles across different cell types .

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of several derivatives related to 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene. The findings highlighted that compounds with structural similarities showed a range of activities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Notably, some derivatives achieved submicromolar activity against these pathogens, suggesting a potential role in developing new antimicrobial agents .

Lipophilicity and Structure-Activity Relationships

The lipophilicity of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene plays a crucial role in its biological activity. It has been shown that lipophilic compounds often exhibit better absorption and distribution characteristics within biological systems. This property is essential for optimizing the pharmacokinetic profiles of new therapeutic agents derived from this compound .

Comparative Analysis

To better understand the biological profile of 1,4-Dichloro-2-difluoromethoxy-5-ethoxybenzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene | Contains a fluorine atom instead of an ethoxy group | Moderate antibacterial activity |

| 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene | Has a fluoromethoxy group instead of an ethoxy group | Enhanced cytotoxicity |

| 1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene | Features additional fluorine atoms | Variable antibacterial efficacy |

This table illustrates how minor structural changes can significantly influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。